![molecular formula C14H13BrN2OS B12895493 1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one CAS No. 87273-12-9](/img/structure/B12895493.png)
1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone is an organic compound that features a bromophenyl group and a dimethylpyrimidinylthio group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,6-dimethylpyrimidine-4-thiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-bromobenzaldehyde undergoes a nucleophilic addition with 2,6-dimethylpyrimidine-4-thiol, followed by oxidation to form the ethanone derivative.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reactions are often carried out under anhydrous conditions to prevent side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrimidinylthio group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)propanone: This compound has a propanone backbone instead of an ethanone backbone, which may influence its chemical properties and applications.
1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)butanone: This compound has a butanone backbone, potentially altering its reactivity and use in synthesis.
Propriétés
Numéro CAS |
87273-12-9 |
|---|---|
Formule moléculaire |
C14H13BrN2OS |
Poids moléculaire |
337.24 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C14H13BrN2OS/c1-9-7-14(17-10(2)16-9)19-8-13(18)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |
Clé InChI |
MEJZREVGXQSHJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)SCC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
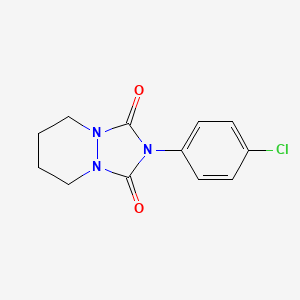
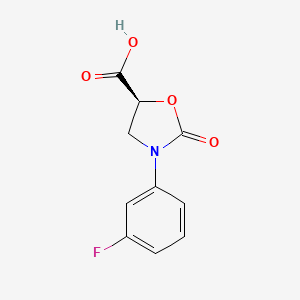
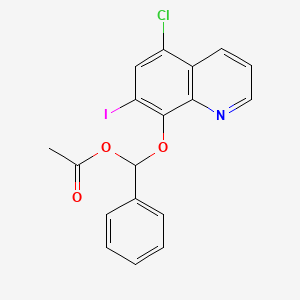
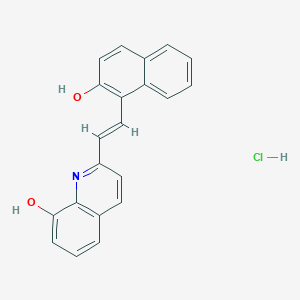
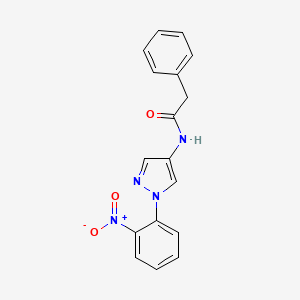
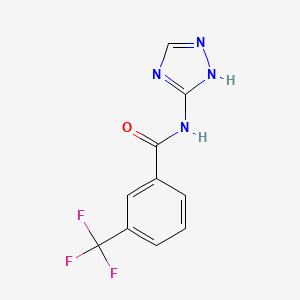
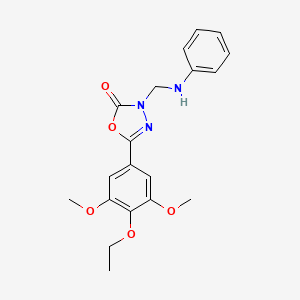
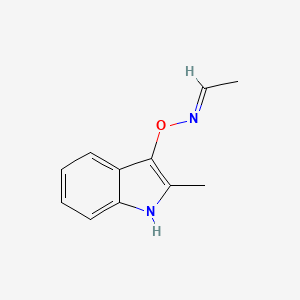
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
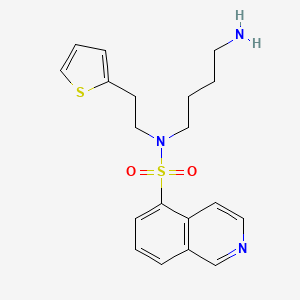
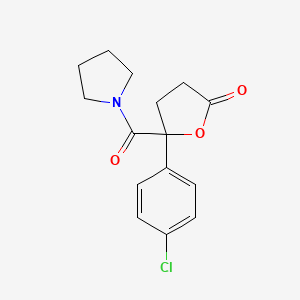
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
